molecular formula C23H17N3O4 B2972786 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-84-3

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2972786
CAS No.: 865285-84-3
M. Wt: 399.406
InChI Key: MHYMVZFIDJQZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with a benzoyl group at the para position (CAS: 886927-75-9; molecular formula: C₂₄H₁₆N₃O₄) . This compound belongs to a class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse biological activities, including antifungal, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-29-19-10-6-5-9-18(19)22-25-26-23(30-22)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYMVZFIDJQZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide, which is then converted into a hydrazone intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of benzamides, including 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, can be achieved through direct condensation of carboxylic acids and amines. This process often employs catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which provides a green and efficient pathway for production .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as hydrazine hydrate, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets. The oxadiazole ring and benzoyl group are crucial for its biological activity, allowing it to bind to specific enzymes or receptors. This binding can inhibit the function of these targets, leading to antimicrobial or antioxidant effects .

Comparison with Similar Compounds

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Contains a sulfamoyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole ring.
  • Biological Activity : Exhibits antifungal activity against Candida albicans (MIC₅₀: 50 μg/mL) by inhibiting thioredoxin reductase (Trr1), a key enzyme in oxidative stress response .
  • Key Finding : Demonstrated efficacy comparable to fluconazole in in vitro assays .

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Substituted with a furan-2-yl group and a cyclohexyl-ethyl sulfamoyl moiety.
  • Biological Activity : Higher antifungal potency than LMM5 (MIC₅₀: 100 μg/mL) due to enhanced binding affinity to Trr1 .

Compound 5a (4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)methoxy)benzamide)

  • Structural Features : A 4-chlorophenyl substituent on the oxadiazole ring and a methoxybenzamide group.
  • Key Data : IR and NMR spectra confirmed the presence of C=N (1681 cm⁻¹) and aromatic C–H (3051 cm⁻¹) stretches, with a melting point of 184°C .

D35 (4-Methyl-N-(5-Pyridin-4-yl-1,3,4-Oxadiazol-2-yl)Benzamide)

  • Structural Features : Pyridinyl substituent on the oxadiazole ring.

Comparative Analysis of Substituent Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents:

  • Electron-Withdrawing Groups (e.g., Cl, SO₂) : Enhance antifungal activity by improving enzyme inhibition (e.g., Trr1 in LMM5 and LMM11) .
  • Aromatic vs. Heteroaromatic Substituents : Furan-2-yl (in LMM11) and pyridinyl (in D35) groups enhance solubility and target binding compared to purely phenyl-based analogs .
  • Methoxy Groups : The 2-methoxyphenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl rings, as seen in LMM5 .

Biological Activity

4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps:

  • Formation of Hydrazone : The initial step involves the reaction of 2-methoxybenzohydrazide with an appropriate aldehyde to form a hydrazone intermediate.
  • Cyclization : This intermediate undergoes cyclization to yield the oxadiazole ring structure.
  • Final Product Formation : The final compound is obtained by reacting the oxadiazole with benzoyl chloride or a similar reagent.

The compound's structure can be confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry.

Biological Activity

The biological activity of 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been evaluated across various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the compound's potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentrations (MICs) for these pathogens were reported as low as 0.25 µg/mL, indicating strong antibacterial efficacy .

Table 1: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)
MRSA0.25
VRE0.25
Listeria monocytogenes0.25
Neisseria gonorrhoeaeNot Specified

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising results in cancer research. It was observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of drug metabolism gene expression .

Case Study: Apoptosis Induction
A study on HCT-8 and HT-29 cell lines demonstrated that treatment with the compound resulted in significant apoptosis rates compared to control groups. The underlying mechanisms were linked to the activation of caspases and alterations in mitochondrial membrane potential.

The proposed mechanism of action for the compound involves interaction with specific cellular targets that modulate signaling pathways related to cell survival and proliferation. In particular, it appears to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Q & A

Basic: What are the standard synthetic routes for preparing 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with a preformed 1,3,4-oxadiazole intermediate. A common method includes:

  • Step 1: Synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine via cyclization of a thiosemicarbazide intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux (80–100°C, 4–6 h) .
  • Step 2: Amide coupling using benzoyl chloride derivatives in anhydrous ethanol or THF with a base (e.g., triethylamine) at room temperature for 12–24 h.
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1670–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600–1650 cm⁻¹) functional groups .
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the benzoyl and oxadiazole moieties at δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., m/z ~405–415 for M⁺) and fragmentation patterns .

Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Cross-Validation: Compare data with structurally similar oxadiazole derivatives (e.g., substituent effects on chemical shifts) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations, especially in aromatic regions .
  • Elemental Analysis: Confirm purity and rule out byproducts (e.g., %C, H, N within ±0.3% of theoretical values) .

Advanced: What strategies optimize the reaction yield of the oxadiazole ring formation?

  • Catalyst Screening: Use PPA instead of POCl₃ to reduce side reactions (e.g., hydrolysis) and improve cyclization efficiency .
  • Solvent Optimization: Employ high-boiling solvents (e.g., toluene) for reflux conditions (110–120°C) to enhance reaction kinetics .
  • Microwave-Assisted Synthesis: Reduce reaction time (30–60 min vs. 4–6 h) while maintaining yields of 70–80% .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s biological activity?

  • Substituent Variation: Synthesize analogs with modified benzoyl (e.g., halogenation) or oxadiazole substituents (e.g., electron-withdrawing groups) .
  • Bioassay Selection: Test antibacterial activity (e.g., MIC against E. coli, S. aureus) using agar diffusion or microdilution assays .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: How to address low solubility in pharmacological assays?

  • Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve bioavailability .

Advanced: What analytical methods confirm the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • LC-MS/MS: Identify degradation products (e.g., hydrolysis of oxadiazole to semicarbazide) .

Advanced: How to resolve discrepancies in biological activity data across research groups?

  • Standardize Assay Protocols: Align parameters (e.g., inoculum size, incubation time) with CLSI guidelines for reproducibility .
  • Control Compounds: Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.